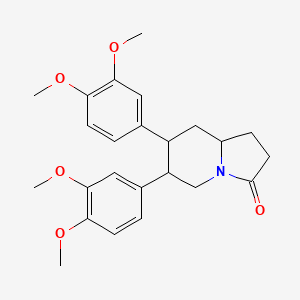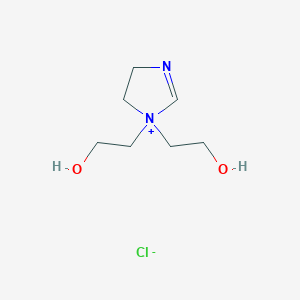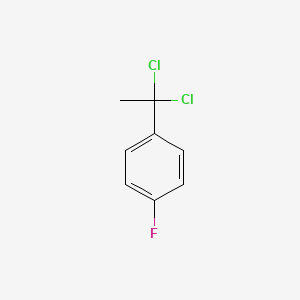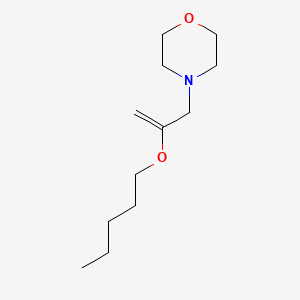stannane CAS No. 66149-36-8](/img/structure/B14485260.png)
[(2,2-Dimethylbut-3-enoyl)oxy](triphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethylbut-3-enoyl)oxystannane is an organotin compound that features a stannane core bonded to a triphenyl group and a 2,2-dimethylbut-3-enoyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylbut-3-enoyl)oxystannane typically involves the reaction of triphenylstannane with 2,2-dimethylbut-3-enoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (2,2-Dimethylbut-3-enoyl)oxystannane can undergo various chemical reactions, including:
Oxidation: The stannane group can be oxidized to form stannic compounds.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The triphenyl group can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Organolithium or Grignard reagents can facilitate substitution reactions.
Major Products:
Oxidation: Formation of triphenyltin oxide.
Reduction: Formation of triphenyltin hydride.
Substitution: Formation of various organotin compounds depending on the substituent introduced.
科学的研究の応用
(2,2-Dimethylbut-3-enoyl)oxystannane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of (2,2-Dimethylbut-3-enoyl)oxystannane involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The triphenyl group provides steric hindrance, affecting the reactivity and stability of the compound.
類似化合物との比較
Triphenyltin chloride: Another organotin compound with similar applications but different reactivity.
Tributyltin oxide: Known for its use as a biocide and in antifouling paints.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
Uniqueness: (2,2-Dimethylbut-3-enoyl)oxystannane is unique due to the presence of the 2,2-dimethylbut-3-enoyl group, which imparts specific reactivity and properties. This makes it a valuable reagent in organic synthesis and materials science.
特性
CAS番号 |
66149-36-8 |
|---|---|
分子式 |
C24H24O2Sn |
分子量 |
463.2 g/mol |
IUPAC名 |
triphenylstannyl 2,2-dimethylbut-3-enoate |
InChI |
InChI=1S/C6H10O2.3C6H5.Sn/c1-4-6(2,3)5(7)8;3*1-2-4-6-5-3-1;/h4H,1H2,2-3H3,(H,7,8);3*1-5H;/q;;;;+1/p-1 |
InChIキー |
XBFUVBJNDVZNPF-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C=C)C(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


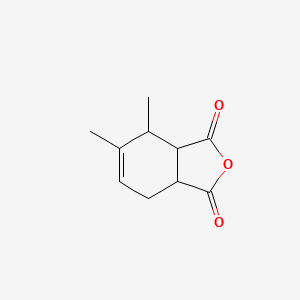
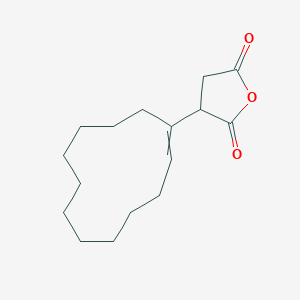
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)
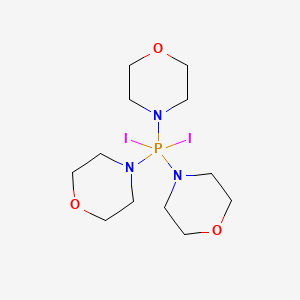
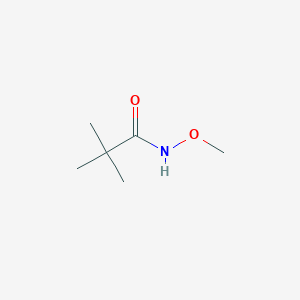
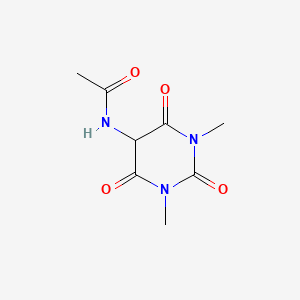
![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)


